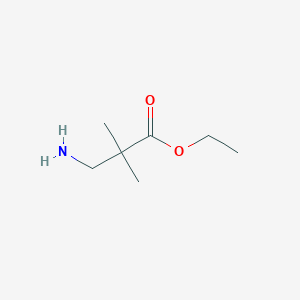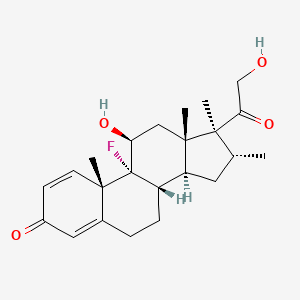
Dimesone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimesone: is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound is chemically identified as 9α-Fluoro-11β,21-dihydroxy-16α,17α-dimethylpregna-1,4-diene-3,20-dione . This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimesone involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, hydroxylation, and methylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as preparative liquid chromatography for purification . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimesone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Dimesone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of glucocorticoid activity.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory diseases, autoimmune disorders, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Dimesone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of specific genes that regulate inflammation and immune responses. The molecular targets include phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of inflammation mediators like prostaglandins and leukotrienes .
Comparison with Similar Compounds
Prednisone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid used in various medical treatments.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.
Uniqueness: Dimesone is unique due to its specific fluorination and methylation patterns, which enhance its potency and selectivity compared to other glucocorticoids. These structural modifications contribute to its distinct pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
25092-07-3 |
|---|---|
Molecular Formula |
C23H31FO4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16,17-tetramethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H31FO4/c1-13-9-17-16-6-5-14-10-15(26)7-8-20(14,2)23(16,24)18(27)11-21(17,3)22(13,4)19(28)12-25/h7-8,10,13,16-18,25,27H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22-,23+/m1/s1 |
InChI Key |
FXBVINCSIJOIGL-ODTHGOCZSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C)C(=O)CO)C)O)F)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C)C(=O)CO)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C)C(=O)CO)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


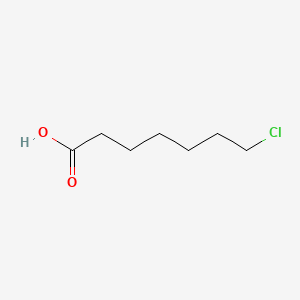
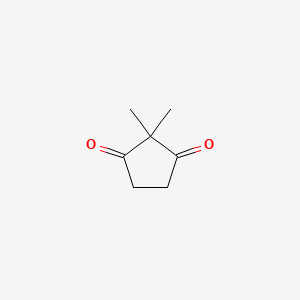

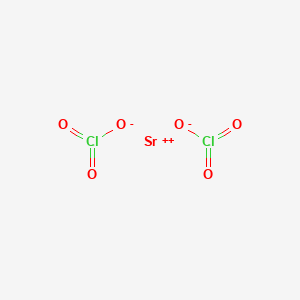

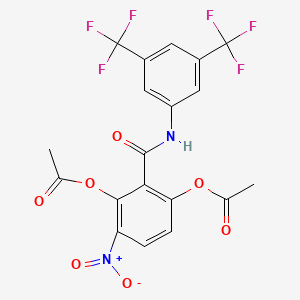
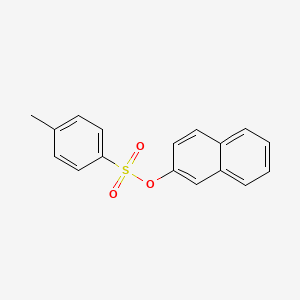

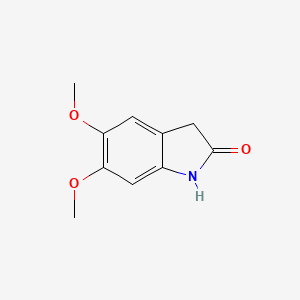


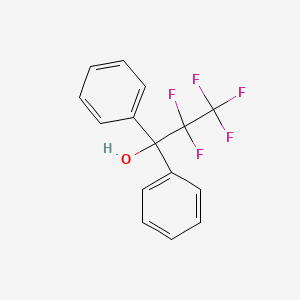
![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)
